molecular formula C15H17N3S B5510345 1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea

1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea

Cat. No.: B5510345
M. Wt: 271.4 g/mol
InChI Key: AZLIUVSDRHDMOW-UHFFFAOYSA-N
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Description

1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is an organic compound with the molecular formula C15H17N3S It is a thiourea derivative, characterized by the presence of a pyridine ring and a phenyl group connected through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires heating to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the thiourea group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea: Similar structure but with a urea group instead of a thiourea group.

    1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea derivatives: Various derivatives with different substituents on the pyridine or phenyl rings.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring, phenyl group, and thiourea linkage

Properties

IUPAC Name

1-ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-2-17-15(19)18-14-5-3-12(4-6-14)11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLIUVSDRHDMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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